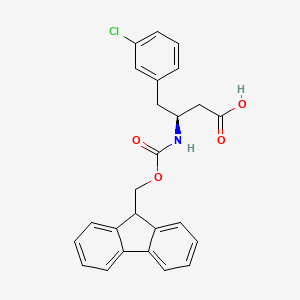

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-chlorophenyl)butanoic acid

Descripción general

Descripción

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-chlorophenyl)butanoic acid is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, an amino acid backbone, and a chlorophenyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-chlorophenyl)butanoic acid typically involves multiple steps, starting from commercially available precursors. The process often begins with the protection of the amino group using the Fmoc group, followed by the introduction of the chlorophenyl group through a series of coupling reactions. The final step usually involves deprotection and purification to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of automated synthesizers, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.

Análisis De Reacciones Químicas

Types of Reactions

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-chlorophenyl)butanoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove protecting groups or reduce specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure high selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Drug Development

This compound serves as a building block in the synthesis of peptide-based drugs. Its structure allows for the incorporation of the fluorene moiety, which can enhance the pharmacokinetic properties of peptides. The protection of the amine group via the fluorenylmethoxycarbonyl (Fmoc) strategy is particularly useful in solid-phase peptide synthesis (SPPS), facilitating the sequential addition of amino acids while preventing premature reactions.

Case Study: Peptide Synthesis

A study demonstrated that incorporating (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-chlorophenyl)butanoic acid into a peptide sequence improved stability against enzymatic degradation compared to unprotected counterparts. This was attributed to both steric hindrance and electronic effects imparted by the fluorene group .

Biochemical Research

2.1 Enzyme Inhibition Studies

Research indicates that derivatives of this compound exhibit inhibitory effects on specific enzymes, making them candidates for further investigation as therapeutic agents in conditions such as cancer and metabolic disorders. The chlorophenyl group is theorized to interact favorably with active sites of target enzymes, enhancing binding affinity.

Data Table: Enzyme Inhibition Potency

Material Science

3.1 Polymer Chemistry

The unique structural characteristics of this compound allow it to be used as a monomer in the synthesis of advanced polymers with tailored properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability.

Case Study: Polymer Synthesis

A recent study explored the use of this compound in creating biodegradable polymers. The resulting materials exhibited improved tensile strength and degradation profiles compared to traditional polymers .

Mecanismo De Acción

The mechanism of action of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-chlorophenyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group can facilitate binding to proteins, while the chlorophenyl group can interact with hydrophobic pockets in the target molecule. These interactions can modulate the activity of the target, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-phenylbutanoic acid: Lacks the chlorophenyl group, which can affect its reactivity and binding properties.

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-chlorophenyl)butanoic acid: The position of the chlorine atom can influence the compound’s chemical and biological properties.

Uniqueness

The presence of the chlorophenyl group in (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-chlorophenyl)butanoic acid makes it unique compared to its analogs. This group can enhance the compound’s binding affinity to certain targets and alter its reactivity in chemical reactions, making it a valuable tool for research and development.

Actividad Biológica

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-chlorophenyl)butanoic acid is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a fluorenylmethoxycarbonyl group, which is commonly used in peptide synthesis as a protecting group for amino acids. Its structural components include:

- Fluorenyl group : Provides stability and potential interactions with biological targets.

- Chlorophenyl moiety : Imparts unique reactivity patterns and biological activity.

- Butanoic acid component : Influences the compound's solubility and interaction with enzymes.

The stereochemistry of the (S)-configuration is critical, as it can significantly affect the compound's interactions with biological systems .

Antimicrobial Activity

Numerous studies have indicated that compounds similar to this compound exhibit antimicrobial properties. The presence of the chlorophenyl group enhances the compound's effectiveness against various bacterial strains, including:

- Gram-positive bacteria : Such as Staphylococcus aureus.

- Gram-negative bacteria : Including Escherichia coli and Klebsiella pneumoniae.

In vitro assays have shown that derivatives of chlorophenyl compounds can inhibit bacterial growth effectively, which is crucial in combating antibiotic resistance .

Anticancer Activity

The fluorenyl derivatives are being investigated for their potential anticancer effects. Studies suggest that these compounds may interact with cellular mechanisms involved in cancer progression. For instance, some fluorenone derivatives have shown promise as topoisomerase inhibitors, which are vital targets in cancer therapy due to their role in DNA replication and repair .

In Vitro Studies

- Antimicrobial Screening : A study assessed the antimicrobial activity of various fluorenone derivatives, revealing that those with electron-withdrawing groups (like chlorine) exhibited enhanced activity against both planktonic and biofilm states of bacteria. The results indicated that structural modifications significantly influenced their efficacy .

- Cytotoxicity Assays : Another investigation focused on the cytotoxic effects of fluorenone derivatives against cancer cell lines. The findings demonstrated that specific structural features, such as alkyl chain length and branching, affected antiproliferative activity, suggesting avenues for optimizing therapeutic agents .

Comparative Analysis

The following table summarizes the biological activities of structurally related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Chlorophenol | Chlorinated phenol | Antimicrobial |

| Fluorenone | Fluorene derivative | Anticancer |

| Tilorone | Fluorene derivative | Antiviral |

This comparison highlights how structural variations impact biological functions, emphasizing the distinctiveness of this compound in its potential applications .

Propiedades

IUPAC Name |

(3S)-4-(3-chlorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22ClNO4/c26-17-7-5-6-16(12-17)13-18(14-24(28)29)27-25(30)31-15-23-21-10-3-1-8-19(21)20-9-2-4-11-22(20)23/h1-12,18,23H,13-15H2,(H,27,30)(H,28,29)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAKZBMVPIFVGPV-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)Cl)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=CC=C4)Cl)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.